REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]2[B:8]([OH:11])[O:9][CH2:10][C:6]=2[CH:5]=1)([O-])=O.Cl>CO.[Zn]>[NH2:1][C:4]1[CH:13]=[CH:12][C:7]2[B:8]([OH:11])[O:9][CH2:10][C:6]=2[CH:5]=1
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(B(OC2)O)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
before saturating with 5% aq. NaHCO3 (40 mL)
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
CONCENTRATION
|
Details
|
filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with EtOAc
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(B(OC2)O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |